Cas no 865249-26-9 (2-chloro-N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide)

2-chloro-N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide
- F1374-0006
- 2-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide
- AKOS024607637
- 2-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
- SR-01000012075-1
- SR-01000012075
- 865249-26-9
-
- インチ: 1S/C15H9Cl2N3O2/c16-11-7-3-1-5-9(11)13(21)18-15-20-19-14(22-15)10-6-2-4-8-12(10)17/h1-8H,(H,18,20,21)
- InChIKey: KOZQWVZTBPMSJD-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1C1=NN=C(NC(C2C=CC=CC=2Cl)=O)O1
計算された属性
- せいみつぶんしりょう: 333.0071819g/mol
- どういたいしつりょう: 333.0071819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 399
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 68Ų
2-chloro-N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1374-0006-2μmol |
2-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
865249-26-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1374-0006-10mg |
2-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
865249-26-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1374-0006-1mg |
2-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
865249-26-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1374-0006-5mg |
2-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
865249-26-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1374-0006-2mg |
2-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
865249-26-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1374-0006-20mg |
2-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
865249-26-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1374-0006-25mg |
2-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
865249-26-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1374-0006-75mg |
2-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
865249-26-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1374-0006-4mg |
2-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
865249-26-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1374-0006-30mg |
2-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
865249-26-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
2-chloro-N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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2-chloro-N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamideに関する追加情報
Research Brief on 2-chloro-N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS: 865249-26-9)
The compound 2-chloro-N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS: 865249-26-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.
Recent studies have highlighted the role of 2-chloro-N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide as a promising scaffold for drug development. The compound's unique chemical structure, featuring a 1,3,4-oxadiazole ring, has been associated with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers have employed advanced synthetic methodologies to optimize the yield and purity of this compound, ensuring its suitability for further pharmacological evaluation.
In vitro studies have demonstrated that 2-chloro-N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide exhibits potent inhibitory effects against specific molecular targets, such as enzymes involved in inflammatory pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that the compound effectively suppressed the activity of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents.
Furthermore, preliminary in vivo studies have shown promising results in animal models of disease. A recent investigation revealed that administration of 2-chloro-N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide significantly reduced tumor growth in xenograft models, indicating its potential as an anticancer agent. Mechanistic studies suggest that the compound induces apoptosis in cancer cells by modulating the expression of pro-apoptotic proteins.
Despite these encouraging findings, challenges remain in the development of 2-chloro-N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structure-activity relationship (SAR) studies and pharmacokinetic optimization. Collaborative efforts between academic and industrial researchers are essential to advance this compound through the drug development pipeline.
In conclusion, 2-chloro-N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide represents a promising candidate for drug development, with demonstrated efficacy in preclinical models. Continued research is warranted to fully elucidate its mechanism of action and optimize its pharmacological properties for potential clinical applications.
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